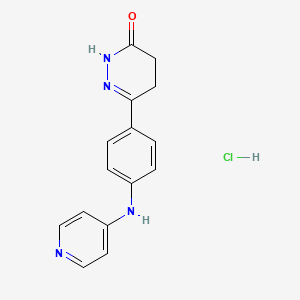

Senazodan hydrochloride

Übersicht

Beschreibung

MCI 154 (Hydrochlorid) ist ein neuartiges kardiotonisches Mittel, das für seine kalziumsensitivierenden Eigenschaften bekannt ist. Es erhöht die Empfindlichkeit der Herzmuskulatur gegenüber Calciumionen, wodurch die Kontraktionskraft erhöht wird, ohne den intrazellulären Calciumspiegel signifikant zu erhöhen. Dies macht es zu einem vielversprechenden Therapeutikum zur Behandlung von Herzinsuffizienz und anderen Herzerkrankungen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

MCI 154 (Hydrochlorid) wird synthetisiert, indem 6-(4-Aminophenyl)-2,3,4,5-tetrahydropyridazin-3-on mit 4-Brompyridin in heißem Dimethylformamid (DMF) kondensiert wird. Die Reaktion wird gefolgt von der Extraktion der freien Base .

Industrielle Produktionsmethoden

Die industrielle Produktion von MCI 154 (Hydrochlorid) beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Prozess beinhaltet strenge Reinigungsschritte, um alle Verunreinigungen und Nebenprodukte zu entfernen .

Analyse Chemischer Reaktionen

Molecular Mechanism and Reactions

Senazodan hydrochloride exerts its effects by inhibiting PDE III, which breaks down cAMP. By inhibiting PDE III, this compound increases cAMP levels, enhancing calcium sensitivity in heart muscle cells and potentially leading to stronger contractions. Senazodan (hydrochloride) seems to directly affect the actin-myosin crossbridge kinetics and increases myosin ATPase activity .

Reactions in Biological and Physiological Conditions

This compound is often studied under conditions that mimic physiological and pathophysiological states, such as varying pH levels, temperatures, and the presence of inorganic phosphates.

Key Pharmacological Effects and Interactions

This compound's primary mechanism involves inhibiting phosphodiesterase III, leading to increased levels of cyclic adenosine monophosphate within cardiac cells. This results in enhanced myocardial contractility and vasodilation, which contributes to its therapeutic effects in heart failure and other cardiovascular conditions.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Milrinone | |||

| Phosphodiesterase III inhibitor | Shorter half-life, mainly used in acute settings | ||

| Dobutamine | |||

| Beta-adrenergic agonist | Increases heart rate significantly | ||

| Levosimendan | |||

| Calcium sensitizer | Unique mechanism enhancing calcium sensitivity | ||

| Isoproterenol | |||

| Beta-adrenergic agonist | Rapid onset for acute heart failure |

This compound stands out due to its selective inhibition of phosphodiesterase III combined with vasodilatory effects, making it particularly effective in managing chronic heart failure without significantly increasing heart rate.

Potential for Antitumor Activity

Some synthesized analogs were evaluated for their cytotoxic activity against human carcinoma cell lines (HePG2– MCF7– A549) . The docking and cytotoxic activity results indicated that nearly all compounds containing N-phenyl aniline showed significant inhibition for the three cell lines .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

1.1 Mechanism of Action

Senazodan hydrochloride functions primarily by inhibiting phosphodiesterase III (PDE III), leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP). This results in enhanced calcium sensitivity in heart muscle cells, contributing to stronger contractions and improved cardiac output. The mechanism can be summarized as follows:

1.2 Clinical Uses

this compound has been studied for its efficacy in treating various cardiovascular conditions, particularly heart failure. Its ability to enhance cardiac output without significantly increasing heart rate makes it a unique candidate among inotropic agents.

| Indication | Clinical Phase | Key Findings |

|---|---|---|

| Heart Failure | Phase 2 | Limited clinical trials; some were discontinued due to safety concerns . |

Neuroprotective Potential

Recent studies have begun to explore the neuroprotective effects of this compound. Research indicates that compounds activating 5-HT1A receptors may offer benefits for cognitive function and neuroprotection, particularly in conditions like Alzheimer's and Parkinson's diseases.

2.1 Cognitive Enhancement

Animal studies suggest that this compound may improve memory and learning capabilities. However, the translation of these findings to human subjects remains uncertain .

2.2 Neurodegenerative Diseases

The potential application of this compound in neurodegenerative diseases is an emerging area of research. Theoretical frameworks suggest that its action on serotonin systems could provide neuroprotective benefits against neuron degeneration .

Other Medical Applications

This compound has been investigated for several other conditions, although research remains preliminary:

- Anxiety and Depression: Some studies suggest that it may help restore balance in the serotonin system .

- Sleep Disorders: Initial findings indicate potential efficacy but require further investigation .

- Addiction and Sexual Dysfunction: These areas are being explored but lack comprehensive clinical data .

Wirkmechanismus

MCI 154 (hydrochloride) exerts its effects by binding to the structural C-terminal domain of cardiac troponin C. This binding enhances the sensitivity of the cardiac muscle to calcium ions, leading to increased force of contraction without significantly increasing intracellular calcium levels. The compound does not bind to the regulatory N-terminal domain of cardiac troponin C, which determines the calcium sensitivity of cardiac muscle .

Vergleich Mit ähnlichen Verbindungen

MCI 154 (Hydrochlorid) wird mit anderen kalziumsensitivierenden Mitteln wie Milrinon und Pimobendan verglichen. Im Gegensatz zu diesen Verbindungen erhöht MCI 154 (Hydrochlorid) den intrazellulären Calciumspiegel nicht signifikant, wodurch das Risiko von Arrhythmien und anderen Nebenwirkungen verringert wird . Ähnliche Verbindungen sind:

Milrinon: Ein cAMP-abhängiger Phosphodiesterase-Inhibitor.

Pimobendan: Ein weiterer Kalziumsensitizer mit vasodilatorischen Eigenschaften.

MCI 154 (Hydrochlorid) zeichnet sich durch seinen einzigartigen Wirkmechanismus und seine Fähigkeit aus, die Kontraktionskraft der Herzmuskulatur zu verstärken, ohne den intrazellulären Calciumspiegel signifikant zu erhöhen .

Biologische Aktivität

Senazodan hydrochloride, also known as MCI-154, is a compound that has garnered interest due to its biological activity as a positive inotropic agent and phosphodiesterase III (PDE III) inhibitor. This article delves into its mechanisms of action, pharmacological effects, and relevant clinical findings.

Senazodan functions primarily as a phosphodiesterase III inhibitor , which leads to increased levels of cyclic adenosine monophosphate (cAMP) in cardiac and vascular tissues. By inhibiting PDE III, Senazodan enhances myocardial contractility and induces vasodilation, making it a candidate for treating conditions like acute heart failure.

Pharmacological Properties

1. Positive Inotropic Effects

Senazodan demonstrates significant positive inotropic activity, meaning it increases the force of heart contractions. This effect is crucial for patients suffering from heart failure, where improved cardiac output can alleviate symptoms and improve quality of life.

2. Vasodilatory Effects

The compound also exhibits vasodilatory properties, which help reduce systemic vascular resistance and lower blood pressure. This dual action (inotropic and vasodilatory) makes Senazodan particularly valuable in managing acute heart failure scenarios.

3. Platelet Aggregation Inhibition

Research indicates that Senazodan may inhibit platelet aggregation, which is vital in preventing thrombotic events in cardiovascular diseases. Its mechanism involves hydrophobic interactions that affect the aggregation process at the molecular level .

Clinical Studies and Findings

Senazodan was evaluated in clinical trials for its efficacy in treating acute heart failure. Notably:

- Phase II Clinical Trials : Conducted in Japan, these trials aimed to assess the safety and efficacy of Senazodan in patients with acute heart failure. However, the studies were discontinued due to insufficient results .

- Comparative Studies : In vitro studies have shown that Senazodan's inhibitory effects on platelet aggregation are comparable to other established agents like amrinone and milrinone .

Data Table: Summary of Biological Activities

| Activity | Mechanism | Clinical Relevance |

|---|---|---|

| Positive Inotropic Effect | PDE III inhibition | Improves myocardial contractility |

| Vasodilatory Effect | Increased cAMP levels | Reduces systemic vascular resistance |

| Platelet Aggregation Inhibition | Hydrophobic interactions affecting platelet function | Prevents thrombotic events |

Case Study 1: Efficacy in Heart Failure

In a controlled study involving patients with acute heart failure, Senazodan was administered to evaluate its impact on cardiac output and patient outcomes. The results indicated an improvement in cardiac index but were not statistically significant enough to warrant continued development .

Case Study 2: Platelet Aggregation

A study investigating the anti-platelet effects of various PDE inhibitors found that Senazodan significantly reduced ADP-induced platelet aggregation in vitro compared to controls. This suggests potential utility in patients at risk for thrombotic complications .

Eigenschaften

IUPAC Name |

3-[4-(pyridin-4-ylamino)phenyl]-4,5-dihydro-1H-pyridazin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O.ClH/c20-15-6-5-14(18-19-15)11-1-3-12(4-2-11)17-13-7-9-16-10-8-13;/h1-4,7-10H,5-6H2,(H,16,17)(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQCKFLLTCINSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1C2=CC=C(C=C2)NC3=CC=NC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00913328 | |

| Record name | 6-{4-[(Pyridin-4(1H)-ylidene)amino]phenyl}-4,5-dihydropyridazin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98326-33-1 | |

| Record name | 3(2H)-Pyridazinone, 4,5-dihydro-6-[4-(4-pyridinylamino)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98326-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Senazodan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098326331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-{4-[(Pyridin-4(1H)-ylidene)amino]phenyl}-4,5-dihydropyridazin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SENAZODAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AQJ5MIM3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.